molecular formula C7H6FNO B2468939 6-fluoro-2H,3H-furo[2,3-b]pyridine CAS No. 2470438-70-9

6-fluoro-2H,3H-furo[2,3-b]pyridine

Cat. No.: B2468939
CAS No.: 2470438-70-9
M. Wt: 139.129
InChI Key: ZKZBOAZBOXKZGC-UHFFFAOYSA-N
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Description

6-fluoro-2H,3H-furo[2,3-b]pyridine is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyridine ring. The presence of a fluorine atom at the 6th position of the pyridine ring adds unique chemical properties to this compound. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-2H,3H-furo[2,3-b]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, a multi-catalytic protocol involving gold, palladium, and phosphoric acid can be employed to enable a relay cycloisomerization/asymmetric [4 + 2] cycloaddition process between ynamides and carbonate of 4-hydroxy-2-cyclopentenone . This method allows for the straightforward construction of diverse furo[2,3-b]pyridine derivatives with good yields and selectivities.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-2H,3H-furo[2,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorine atom at the 6th position can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted furo[2,3-b]pyridine derivatives.

Scientific Research Applications

6-fluoro-2H,3H-furo[2,3-b]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-fluoro-2H,3H-furo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For example, molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2 . These interactions suggest that the compound may disrupt key cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

6-fluoro-2H,3H-furo[2,3-b]pyridine can be compared with other similar compounds, such as:

The presence of the fluorine atom in this compound makes it unique and may enhance its biological activity and stability compared to its non-fluorinated counterparts.

Properties

IUPAC Name

6-fluoro-2,3-dihydrofuro[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c8-6-2-1-5-3-4-10-7(5)9-6/h1-2H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZBOAZBOXKZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC(=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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